Nicotine bitartrate
Overview
Description
Nicotine bitartrate is a salt form of nicotine, a highly toxic alkaloid found in tobacco plants. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission . This compound is important medically due to its presence in tobacco smoke and its use in nicotine replacement therapies.
Scientific Research Applications
Nicotine bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on nicotinic acetylcholine receptors and neuronal activity.
Medicine: Utilized in nicotine replacement therapies to aid smoking cessation.
Industry: Employed in the production of nicotine patches, gums, and lozenges for therapeutic use.
Mechanism of Action
Target of Action
Nicotine bitartrate, also known as nicotine ditartrate dihydrate, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal stimulation and synaptic transmission .
Mode of Action
This compound acts as a prototypical agonist at nicotinic cholinergic receptors . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with its targets leads to changes in neuronal activity and influences various physiological processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is known to influence the dopamine system , which is widely studied in the context of nicotine dependence . Additionally, nicotine can induce various biological effects such as neoangiogenesis, cell division, and proliferation . These effects are mediated through specific pathways downstream of nicotinic receptors (nAChRs) .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. It is predicted to have a high water solubility of 161.0 mg/mL , which may influence its absorption and distribution in the body.
Result of Action
The action of this compound at the cellular level results in a range of effects. It dramatically stimulates neurons and ultimately blocks synaptic transmission . This can influence both neuronal excitability and cell signaling mechanisms . At the molecular level, this compound can induce various biological effects such as neoangiogenesis, cell division, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the composition of the gut microbiome, which can be influenced by various environmental factors, has been shown to impact the effects of nicotine . Dysbiosis, a microbial imbalance in the gut, can be influenced by environmental factors and can be rescued notably by probiotics . This suggests that the gut microbiome could potentially modulate the effects of this compound, although more research is needed in this area.
Biochemical Analysis
Biochemical Properties
Nicotine Bitartrate is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission . It interacts with these receptors and other biomolecules, causing a variety of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. An UV spectrophotometry method was developed and validated for the routine quantitative analysis of this compound . This method found the compound to be linear (coefficient of variation ca. 0.9994), precise (> 1 % RSD) and accurate (average recovery ca.100.534 %) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotine bitartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: Nicotine bitartrate undergoes various chemical reactions, including:
Oxidation: Nicotine can be oxidized to form nicotine N-oxide.
Reduction: Reduction reactions can convert nicotine to its corresponding amine.
Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Nicotine N-oxide.
Reduction: Nicotine amine.
Substitution: Halogenated nicotine derivatives.
Comparison with Similar Compounds
Nicotine Polacrilex: Another salt form of nicotine used in nicotine replacement therapies.
Nicotine Hydrogen Tartrate: Similar to nicotine bitartrate but with different stoichiometry.
Nicotine N-oxide: An oxidized form of nicotine.
Uniqueness: this compound is unique in its balanced properties of solubility and stability, making it suitable for various pharmaceutical formulations. Its specific interaction with nicotinic acetylcholine receptors also distinguishes it from other nicotine derivatives .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMPZNTVIGIREC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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